3-(3-Isopropylphenyl)pyrrolidine
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Overview
Description
3-[3-(propan-2-yl)phenyl]pyrrolidine is a compound that features a pyrrolidine ring substituted with a 3-(propan-2-yl)phenyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activity . The presence of the 3-(propan-2-yl)phenyl group adds to the compound’s complexity and potential for various applications.
Preparation Methods
The synthesis of 3-[3-(propan-2-yl)phenyl]pyrrolidine can be approached through several methods. One common route involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, followed by the functionalization of the preformed pyrrolidine ring . For instance, the synthesis can start with the formation of a pyrrolidine ring via cyclization reactions, and then the 3-(propan-2-yl)phenyl group can be introduced through substitution reactions. Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity.
Chemical Reactions Analysis
3-[3-(propan-2-yl)phenyl]pyrrolidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Scientific Research Applications
3-[3-(propan-2-yl)phenyl]pyrrolidine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, derivatives of pyrrolidine are known for their potential therapeutic properties, including anticancer, antibacterial, and antifungal activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[3-(propan-2-yl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s sp3-hybridization and three-dimensional structure enable it to fit into the active sites of enzymes and receptors . This interaction can modulate the activity of these biological targets, leading to various pharmacological effects. For example, pyrrolidine derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and bacterial growth .
Comparison with Similar Compounds
3-[3-(propan-2-yl)phenyl]pyrrolidine can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones . These compounds share the pyrrolidine ring but differ in their substituents and overall structure. The unique feature of 3-[3-(propan-2-yl)phenyl]pyrrolidine is the presence of the 3-(propan-2-yl)phenyl group, which imparts distinct chemical and biological properties. For instance, the steric and electronic effects of this group can influence the compound’s reactivity and interaction with biological targets, making it a valuable scaffold for drug design.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
3-(3-propan-2-ylphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19N/c1-10(2)11-4-3-5-12(8-11)13-6-7-14-9-13/h3-5,8,10,13-14H,6-7,9H2,1-2H3 |
InChI Key |
WJUFZCLLRAWZMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
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